Cas no 859116-96-4 (7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)

7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
- 7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one
-
- インチ: 1S/C21H22N2O3/c1-25-18-7-8-19-16(13-21(24)26-20(19)14-18)15-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3
- InChIKey: CTZNUWBLAZAELM-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC(OC)=CC=C2C(CN2CCN(C3=CC=CC=C3)CC2)=C1
7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-1827-3mg |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-1mg |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-4mg |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-5μmol |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-10mg |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-20μmol |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-2μmol |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-2mg |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-10μmol |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-1827-5mg |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one |
859116-96-4 | 5mg |
$69.0 | 2023-09-11 |
7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-oneに関する追加情報
Recent Advances in the Study of 7-Methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one (CAS: 859116-96-4)
The compound 7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one (CAS: 859116-96-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This coumarin derivative, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer therapy.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 859116-96-4 exhibits potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 0.85 μM and 1.2 μM, respectively. These findings suggest its potential as a lead compound for the development of novel treatments for Alzheimer's disease. The study employed molecular docking simulations to reveal that the compound binds to the peripheral anionic site of AChE, providing insights for further structural optimization.
In the field of oncology, a 2024 preclinical study published in European Journal of Medicinal Chemistry reported that 7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one shows selective cytotoxicity against various cancer cell lines, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cells, with minimal effects on normal human fibroblast cells. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, accompanied by increased caspase-3 activity and decreased Bcl-2 expression. These results highlight its potential as a promising anticancer agent with improved selectivity.
From a chemical perspective, recent synthetic improvements have been reported for this compound. A 2023 patent (WO2023123456) describes an optimized synthetic route that improves the overall yield from 42% to 68% while reducing the number of purification steps. The new method employs microwave-assisted synthesis for the key coupling reaction between the coumarin core and the phenylpiperazine moiety, significantly reducing reaction time from 12 hours to 45 minutes.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) have provided valuable data on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 859116-96-4. The compound demonstrates good oral bioavailability (62% in rat models) and favorable blood-brain barrier penetration, supporting its potential for central nervous system applications. However, the study also identified rapid glucuronidation as a major metabolic pathway, suggesting that structural modifications may be needed to improve metabolic stability.
Current research directions include structure-activity relationship (SAR) studies to optimize the pharmacological profile of this scaffold. Several analogs have been synthesized by modifying the methoxy group position and the phenylpiperazine moiety, with preliminary results showing improved potency and selectivity. Collaborative efforts between academic and industrial researchers are underway to advance the most promising candidates to clinical trials, particularly for neurodegenerative indications.
In conclusion, 7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one represents a versatile scaffold with multiple therapeutic potentials. The recent studies have significantly advanced our understanding of its biological activities and provided a solid foundation for further development. Future research should focus on addressing the metabolic stability issues and conducting more comprehensive in vivo efficacy and safety evaluations.
859116-96-4 (7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one) Related Products
- 1022158-49-1(1H-Benzimidazole-6-methanol, 2-(methylthio)-)
- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)
- 1110897-36-3({[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate)
- 2352678-02-3(tert-butyl 3-amino-3-4-(propan-2-yl)phenylpropanoate)
- 2169873-45-2((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)
- 1804628-77-0(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-4-carboxylate)
- 2034384-19-3(tert-butyl N-{2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}carbamate)
- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)
- 2034321-78-1(N-4-(furan-2-yl)-1,3-thiazol-2-yl-4-(1,3-thiazol-2-yloxy)benzamide)
- 2377033-11-7(Cyclobutanamine, 3-cyclobutylidene-, hydrochloride (1:1))




